2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one
Overview
Description
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one is a complex organic compound that features a unique structure combining furan, thiophene, and cyclohexanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between furan and thiophene derivatives . This reaction is carried out under microwave irradiation in the presence of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan and thiophene derivatives.
Scientific Research Applications
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)cyclohexan-1-one
- 2-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)cyclohexanone
Uniqueness
2-[3-(Furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties
Properties
IUPAC Name |
2-[3-(furan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c18-14-6-2-1-5-12(14)13(17-8-4-10-21-17)11-15(19)16-7-3-9-20-16/h3-4,7-10,12-13H,1-2,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJMFXETZURBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(CC(=O)C2=CC=CO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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